molecular formula C12H8N2O4 B5819044 2-(2,5-Dioxopyrrolidin-1-yl)isoindole-1,3-dione CAS No. 4403-40-1

2-(2,5-Dioxopyrrolidin-1-yl)isoindole-1,3-dione

Cat. No.: B5819044
CAS No.: 4403-40-1
M. Wt: 244.20 g/mol
InChI Key: ZXWQGVZXWDSHND-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)isoindole-1,3-dione is a chemical compound with the molecular formula C12H8N2O4 and a molecular weight of 244.21 g/mol . It is characterized by a fused bicyclic structure incorporating both a pyrrolidine-2,5-dione (succinimide) and an isoindole-1,3-dione (phthalimide) moiety . This core structure is shared by a class of molecules known for diverse pharmacological activities, and the compound has been identified as an intermediate in organic synthesis, for example, in the synthesis of aspartic acid . Literature indicates that this compound and its structural analogs have attracted research interest due to demonstrated anticonvulsant activity in preclinical models . The broader family of pyrrolidine-2,5-dione (succinimide) derivatives is a well-established class in medicinal chemistry, with several members serving as antiepileptic drugs or being investigated for their antiseizure and antinociceptive properties . Researchers are exploring these multitargeted compounds for potential applications in treating conditions such as epilepsy and neuropathic pain . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-9-5-6-10(16)13(9)14-11(17)7-3-1-2-4-8(7)12(14)18/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWQGVZXWDSHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359541
Record name 2-(2,5-dioxopyrrolidin-1-yl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4403-40-1
Record name 2-(2,5-dioxopyrrolidin-1-yl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Condensation Reactions

The isoindole-1,3-dione core undergoes nucleophilic condensation with amines or other nucleophiles. For example, in the synthesis of related compounds, indole derivatives react with 1H-pyrrole-2,5-dione under Lewis acid catalysis (e.g., AlCl₃) to form fused bicyclic systems .

Example Reaction :

  • Reagents : Lewis acid (e.g., AlCl₃), ethyl 5-fluoro-1H-indole-2-carboxylate, 1H-pyrrole-2,5-dione.

  • Conditions : Elevated temperatures (e.g., 120°C).

  • Outcome : Formation of a bicyclic isoindole structure via cyclocondensation .

Reaction TypeReagents/ConditionsProduct TypeReference
CyclocondensationLewis acid (AlCl₃), 120°CBicyclic isoindole derivative

Nucleophilic Substitution and Functional Group Transformations

The compound’s reactive sites (e.g., carbonyl groups, amine substituents) enable nucleophilic substitution and redox transformations. For instance:

  • Reduction : MnO₂ oxidizes alcohols to aldehydes, while NaBH₃CN reduces double bonds to single bonds .

  • Bromination : Halogenation of aromatic rings (e.g., using bromine water) introduces reactive halogen substituents, enabling further functionalization .

Example Reaction :

  • Reagents : MnO₂ (oxidation), NaBH₃CN (reduction).

  • Conditions : Ambient or reflux conditions.

  • Outcome : Conversion of alcohols to aldehydes or reduction of double bonds .

Transformation TypeReagents/ConditionsFunctional Group ChangeReference
OxidationMnO₂Alcohol → Aldehyde
ReductionNaBH₃CNDouble bond → Single bond

Lossen Rearrangement

When modified with sulfonic esters (e.g., p-toluenesulfonates), the compound undergoes Lossen rearrangement upon reaction with amines. This reaction generates substituted amides and byproducts like 3-amino-1H-pyrrole-2,5-dione .

Key Observations :

  • Primary Amines : Yield rearranged amides and minor byproducts.

  • Secondary Amines : Produce rearranged products and trace 3-amino-1H-pyrrole-2,5-dione.

  • Tertiary Amines : Form only N-protected 3-amino-1H-pyrrole-2,5-dione due to steric hindrance .

Amine TypePrimary ProductByproductReference
Primary (e.g., NH₂)Amide via rearrangementMinor 3-amino-1H-pyrrole-2,5-dione
Secondary (e.g., piperidine)Amide + trace byproduct3-amino-1H-pyrrole-2,5-dione
Tertiary (e.g., Et₃N)N-protected 3-amino-1H-pyrrole-2,5-dioneNone

Halogenation and Subsequent Reactions

Bromination of aromatic rings (e.g., using bromine water) introduces reactive sites for further functionalization. For example, brominated intermediates can undergo condensation with hydrazines or thiosemicarbazides to form heterocyclic derivatives .

Example Reaction :

  • Reagents : Bromine water, thiosemicarbazide.

  • Conditions : Alkaline medium, reflux.

  • Outcome : Formation of thiazolidinone derivatives .

Reaction TypeReagents/ConditionsProduct TypeReference
BrominationBromine water, glacial acetic acidBrominated intermediate
CondensationThiosemicarbazide, ethanol (reflux)Thiazolidinone derivative

Mechanistic Insights

  • Steric Effects : Bulky groups (e.g., in SN2 reactions) reduce reaction yields due to hindered nucleophilicity .

  • Nucleophilic Competition : Tertiary amines in Lossen rearrangement favor deprotonation over nucleophilic attack, limiting product diversity .

  • DFT Studies : Computational analysis reveals charge distribution patterns critical for reactive site identification .

Scientific Research Applications

Chemical Properties and Structure

2-(2,5-Dioxopyrrolidin-1-yl)isoindole-1,3-dione has the molecular formula C12H8N2O4C_{12}H_8N_2O_4 and a molecular weight of 244.20300 . It has an exact mass of 244.04800, a PSA (Polar Surface Area) of 74.76000, and a LogP of 0.22240 .

Scientific Research Applications

  • Anticonvulsant Agents:
    • This compound derivatives have been explored for their potential as anticonvulsant agents . A library of novel 1,3-substituted pyrrolidine-2,5-dione derivatives were synthesized and evaluated for anticonvulsant activity . One promising chemical, N-[morpholin-1-yl-methyl]-3-benhydryl-pyrrolidine-2,5-dione, demonstrated activity in MES (ED50= 41.0 mg/kg), scPTZ (ED50= 101.6 kg/mg), and 6Hz (ED50= 45.42 mg/kg) assays in mice .
  • Synthesis of Phthalimide Derivatives:
    • This compound is used in the synthesis of phthalimide derivatives, which have applications as antimicrobial agents . For example, it is used as a key component in the synthesis of 2-({[4-(bromoacetyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione, which is then used to create a series of novel 2-{[4-(substituted phenyl)amino]methyl)-1H-isoindole-1,3(2H)-dione derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione

  • Structural Differences : Replaces the pyrrolidin-2,5-dione ring with a tetrahydrofuran-2,5-dione (dioxotetrahydrofuran) group.
  • Biological Activity : Shares anticonvulsant properties but exhibits distinct pharmacokinetic profiles due to altered ring strain and polarity .
  • Synthetic Utility : Used in aspartic acid synthesis, similar to the target compound, but its tetrahydrofuran-derived structure may influence reactivity in cross-coupling reactions .

2-(2-Oxopropyl)isoindole-1,3-dione (Compound 3a)

  • Structural Differences : Features an oxopropyl side chain instead of the dioxopyrrolidin group.
  • Reactivity : Demonstrates sluggish reactivity at room temperature, yielding moderate amounts of naphthofurans and indoles. This contrasts with the target compound’s efficiency in forming stable intermediates for medicinal chemistry .
  • Applications : Primarily used in synthesizing polyfunctional heteroaromatics rather than bioactive molecules .

2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2-(1,3-Dioxoisoindolin-2-yloxy)ethoxy)ethoxy)ethoxy)propanoate

  • Structural Differences: Incorporates a polyethylene glycol (PEG)-like ethoxy chain and a propanoate ester, increasing hydrophilicity.
  • Applications : Functions as a crosslinker in polymer chemistry due to its extended chain, unlike the target compound’s role in medicinal synthesis .
  • Physicochemical Properties : Higher molecular weight (~500 g/mol) reduces cell membrane permeability compared to the target compound (244 g/mol) .

Research Findings and Comparative Data

Table 1. Key Properties of 2-(2,5-Dioxopyrrolidin-1-yl)isoindole-1,3-dione and Analogues

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Activity Synthetic Applications
This compound 244.21 Isoindole-dione, dioxopyrrolidin Anticonvulsant Aspartic acid intermediates
2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione 233.18 Isoindoline-dione, dioxotetrahydrofuran Anticonvulsant Amino acid synthesis
2-(2-Oxopropyl)isoindole-1,3-dione 203.19 Isoindole-dione, oxopropyl None reported Heteroaromatic synthesis
PEG-linked propanoate derivative () ~500 Ethers, ester, isoindoline-dione None reported Polymer crosslinking

Key Observations:

Ring System Impact : The dioxopyrrolidin group in the target compound enhances metabolic stability compared to the dioxotetrahydrofuran analogue, which may degrade faster due to ring strain .

Side Chain Modifications : The oxopropyl group in Compound 3a reduces electrophilicity, limiting its utility in medicinal chemistry despite structural similarities .

Solubility vs. Bioactivity : The PEG-like derivative () trades bioactivity for solubility, making it suitable for materials science rather than drug design .

Biological Activity

The compound 2-(2,5-Dioxopyrrolidin-1-yl)isoindole-1,3-dione , also known by its CAS number 4403-40-1, is a derivative of isoindole-1,3-dione. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer research. This article aims to summarize the biological activity of this compound based on diverse research findings and case studies.

PropertyValue
Molecular FormulaC₁₂H₈N₂O₄
Molecular Weight244.203 g/mol
LogP0.222
PSA74.76 Ų

The structure of this compound features a pyrrolidinyl group attached to an isoindole framework, which is known for its diverse reactivity in organic synthesis and biological systems .

Anticancer Activity

Recent studies have highlighted the anticancer properties of isoindole derivatives, including this compound. Research conducted on various cell lines has shown that these compounds exhibit significant cytotoxic effects against cancer cells.

In Vitro Studies

In vitro assays using the A549 lung cancer cell line demonstrated that isoindole derivatives can inhibit cell viability effectively. The IC50 values for these compounds were determined using MTT assays, showing promising results in reducing cell proliferation .

In Vivo Studies

In vivo experiments further corroborated these findings. Nude mice models injected with A549 cells were treated with the compound, resulting in decreased tumor sizes and improved survival rates compared to control groups. Histopathological analyses indicated that the compound did not exhibit significant toxicity to vital organs, suggesting a favorable therapeutic index .

The proposed mechanism of action for this compound involves inhibition of specific protein kinases and phosphatases that are crucial for cancer cell proliferation and survival. This inhibition leads to disrupted signaling pathways that promote apoptosis in cancer cells .

Other Biological Activities

Besides its anticancer properties, isoindole derivatives have been investigated for their antimicrobial and antileishmanial activities. Halogenated derivatives of isoindole have shown enhanced efficacy against various microbial strains, indicating that structural modifications can significantly influence biological activity .

Study 1: Anticancer Evaluation

A study evaluating the cytotoxicity of various isoindole derivatives found that specific substitutions on the isoindole ring enhanced anticancer activity against A549 cells. The study utilized both in vitro and in vivo models to assess the therapeutic potential and safety profile of these compounds .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of isoindole derivatives. The results indicated that these compounds could serve as effective inhibitors for protein phosphatases involved in cancer progression, further supporting their role as potential therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(2,5-Dioxopyrrolidin-1-yl)isoindole-1,3-dione and its derivatives?

  • Methodological Answer : Synthesis typically involves condensation reactions between isoindoline-1,3-dione precursors and activated carbonyl derivatives. For example:

  • React 2-(4-acetylphenyl)isoindoline-1,3-dione with aldehydes (e.g., indolecarbaldehyde, 4-chlorobenzaldehyde) in ethanol under basic conditions (e.g., NaOH), followed by acid hydrolysis to yield derivatives .
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify products using recrystallization or column chromatography.
  • Adjust substituents on the aldehyde to modify the compound’s electronic or steric properties .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for pyrrolidinone and isoindole-dione moieties) .
  • NMR (¹H and ¹³C) : Confirm regiochemistry and purity. For example, aromatic protons in isoindole-dione appear as distinct multiplets (δ 7.5–8.5 ppm), while pyrrolidinone protons resonate at δ 2.5–3.5 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Work under a chemical fume hood to avoid inhalation of dust or vapors .
  • Store in airtight containers away from ignition sources and incompatible reagents (e.g., strong oxidizers) .

Advanced Research Questions

Q. How to design experiments to evaluate the bioactivity of this compound (e.g., enzyme inhibition)?

  • Methodological Answer :

  • In vitro assays : Use acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition protocols. Prepare compound dilutions in DMSO and measure IC₅₀ values via Ellman’s method .
  • Dose-response curves : Test concentrations ranging from 1 nM to 100 μM, with donepezil as a positive control .
  • Statistical design : Employ randomized block designs with split plots to account for variables like solvent effects or incubation time .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) .
  • Complementary techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm connectivity .
  • Replicate synthesis : Ensure reaction conditions (temperature, catalyst) are consistent to rule out byproduct formation .

Q. What strategies are effective for studying the environmental fate of this compound?

  • Methodological Answer :

  • Abiotic degradation : Simulate hydrolysis/photolysis under controlled pH and UV light. Monitor degradation products via LC-MS .
  • Biotic transformation : Incubate with soil or microbial consortia to assess biodegradation pathways .
  • Partitioning studies : Measure logP values to predict distribution in water, soil, or biota .

Q. How to optimize reaction conditions to improve yield or regioselectivity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters (solvent polarity, temperature, catalyst loading) using factorial designs to identify optimal conditions .
  • Kinetic studies : Use in situ FTIR or NMR to monitor intermediate formation and adjust reaction time .
  • Green chemistry : Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

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